molecular formula C18H17NO B3023861 3'-Cyano-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-43-3

3'-Cyano-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B3023861
CAS No.: 898754-43-3
M. Wt: 263.3 g/mol
InChI Key: LHYHAEJLYSHVDI-UHFFFAOYSA-N
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Description

3'-Cyano-3-(2,6-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

3'-Cyano-3-(2,6-dimethylphenyl)propiophenone serves as a precursor in the synthesis of complex organic molecules. Studies highlight its utility in generating photoremovable protecting groups for carboxylic acids, facilitating the release of acids upon irradiation, a critical step in organic synthesis and biochemistry applications (Zabadal et al., 2001). This capability is instrumental in creating "caged compounds" used in precisely controlled chemical release, underscoring its value in synthetic chemistry.

Materials Science: Polymeric Materials

In materials science, the compound finds application in synthesizing photosensitive and thermosetting polymers, such as poly(phenylene ether) derivatives. These polymers exhibit high thermal stability and are used in advanced electronic and optical materials. For instance, a polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol] demonstrates significant photosensitivity and thermal curing properties, making it suitable for high-performance applications (Matsumoto et al., 2005).

Photochemistry: Photoprotective Groups

The compound's utility extends to photochemistry, where its derivatives are used as photoprotective groups. The ability to undergo efficient photoenolization leads to the release of functional groups under light irradiation, a principle used in the development of light-sensitive materials and chemical synthesis. Research shows that derivatives of this compound can be employed to release carboxylic acids and HCl through photolysis, offering tools for controlled chemical modifications and releases (Pelliccioli et al., 2001).

Safety and Hazards

The safety data sheet for 3’-Cyano-3-(2,6-dimethylphenyl)propiophenone can be viewed and downloaded for free at Echemi.com . It’s important to handle this compound with care, as it may cause serious eye irritation . It’s also combustible .

Properties

IUPAC Name

3-[3-(2,6-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-5-3-6-14(2)17(13)9-10-18(20)16-8-4-7-15(11-16)12-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHAEJLYSHVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644777
Record name 3-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-43-3
Record name 3-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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